molecular formula C12H13N3O4 B12865239 3-[(4,6-Dimethylpyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate

3-[(4,6-Dimethylpyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate

Cat. No.: B12865239
M. Wt: 263.25 g/mol
InChI Key: UUZRLIXMWFKLNM-UHFFFAOYSA-N
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Description

3-[(4,6-Dimethylpyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate is a chemical compound with a complex structure that includes both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,6-Dimethylpyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate typically involves the reaction of 4,6-dimethylpyrimidine-2-ol with 2-chloronicotinic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting product is then purified and crystallized to obtain the monohydrate form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[(4,6-Dimethylpyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(4,6-Dimethylpyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4,6-Dimethylpyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate
  • 2-Pyridinecarboxylic acid

Uniqueness

Compared to similar compounds, 3-[(4,6-Dimethylpyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate stands out due to its unique combination of pyridine and pyrimidine rings, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13N3O4

Molecular Weight

263.25 g/mol

IUPAC Name

3-(4,6-dimethylpyrimidin-2-yl)oxypyridine-2-carboxylic acid;hydrate

InChI

InChI=1S/C12H11N3O3.H2O/c1-7-6-8(2)15-12(14-7)18-9-4-3-5-13-10(9)11(16)17;/h3-6H,1-2H3,(H,16,17);1H2

InChI Key

UUZRLIXMWFKLNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)OC2=C(N=CC=C2)C(=O)O)C.O

Origin of Product

United States

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